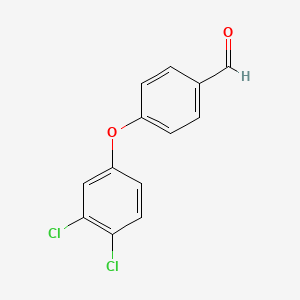

4-(3,4-Dichlorophenoxy)benzaldehyde

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

78725-50-5 |

|---|---|

分子式 |

C13H8Cl2O2 |

分子量 |

267.1 g/mol |

IUPAC 名称 |

4-(3,4-dichlorophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H8Cl2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H |

InChI 键 |

ATGVBRQQWGDSHD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl |

规范 SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl |

产品来源 |

United States |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Enzyme-Substrate Interactions and SAR Analysis

Structure-Activity Relationship (SAR) studies explore how the specific structural features of a molecule influence its biological activity. For 4-(3,4-Dichlorophenoxy)benzaldehyde, this involves understanding how the dichlorinated phenoxy group and the benzaldehyde (B42025) moiety contribute to its interaction with enzymes.

Microsomal Aldehyde Dehydrogenase (mALDH) Substrate Specificity

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov This function is crucial for detoxification. nih.gov The ALDH superfamily exhibits widespread structural and functional diversity, but members share a common architectural framework, including a conserved cofactor binding domain, a catalytic domain, and an oligomerization domain. nih.govnih.gov

ALDH enzymes are capable of oxidizing a broad range of aliphatic and aromatic aldehydes. nih.gov The substrate specificity is determined by the amino acid residues that form the substrate-binding pocket. jmb.or.kr Given its aldehyde functional group, this compound is a potential substrate for ALDH enzymes, including microsomal forms (mALDH). The oxidation of the aldehyde to a carboxylic acid would represent a key step in its metabolism and detoxification. nih.gov While the broad substrate capacity of ALDHs suggests they can metabolize various aldehydes, specific kinetic data for this compound with mALDH are not detailed in the available literature.

Impact of Substitution Patterns on Enzymatic Affinity

The affinity and rate of metabolism of a substrate by an enzyme like mALDH are highly dependent on its molecular structure. The substitution pattern on the benzaldehyde and phenoxy rings of the title compound is critical in this regard.

Phenoxy Ring Substitution: The presence of two chlorine atoms at the 3- and 4-positions of the phenoxy ring significantly influences the molecule's properties. These electron-withdrawing groups can alter the electronic distribution across the molecule. mdpi.com Furthermore, the dichlorination increases the molecule's hydrophobicity (lipophilicity), which can affect its ability to penetrate biological membranes and access the enzyme's active site. mdpi.com Studies on other chlorophenoxy compounds, such as herbicides, have shown that the number and position of chlorine atoms on the aromatic ring are determinant factors for their biological activity and toxicity. mdpi.com

Benzaldehyde Moiety: The aldehyde group is the primary site of enzymatic action by ALDH. The position of the phenoxy ether linkage at the para-position (position 4) of the benzaldehyde ring is also significant. Research on para-substituted benzaldehyde derivatives has demonstrated that the nature of the substituent (whether electron-donating or electron-withdrawing) has a substantial effect on their interaction with proteins like human serum albumin and their toxicological effects. nih.gov Strong push/pull electronic properties of substituents can lead to greater conformational changes in proteins. nih.gov The 3,4-dichlorophenoxy group acts as a bulky substituent with specific electronic properties that will modulate the binding of the aldehyde moiety within the ALDH active site.

Predictive QSAR Modeling for Environmental and Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with biological or environmental effects. nih.gov These models are essential for predicting the potential toxicity of chemicals and for prioritizing them for further testing. europa.eu

Development of Interspecies QSAR Models for Aldehydes

A significant area of QSAR research has been the development of models to predict the aquatic toxicity of aldehydes across different species. oup.comnih.gov A generic interspecies QSAR model has been developed to predict the acute toxicity of various aldehydes to aquatic organisms, including fish (like the fathead minnow, Pimephales promelas) and ciliates (Tetrahymena pyriformis). oup.comnih.gov

This model is particularly relevant as it included 3-(3,4-Dichlorophenoxy)benzaldehyde (B1593852), a positional isomer of the title compound, in its development dataset. The model correlates toxicity with two key molecular descriptors:

log Kow : The logarithm of the 1-octanol/water partition coefficient, which measures the hydrophobicity of the molecule.

D(O-atom) : The donor delocalizability for the aldehyde oxygen atom, which quantifies the molecule's chemical reactivity. nih.gov

The global QSAR model for aldehyde aquatic toxicity is expressed as: log E⁻¹ = bOrganism(E) + 0.505(±0.033) log Kow + 14.315(±3.731) D(O-atom) oup.comnih.gov

This model demonstrates that the toxicity of these aldehydes is a function of both their ability to partition into biological membranes (hydrophobicity) and their intrinsic chemical reactivity. nih.gov

Table 1: Interspecies QSAR Model Data for Aldehyde Aquatic Toxicity

| Organism Type | QSAR Model Equation | No. of Compounds (n) | Correlation Coefficient (r²) |

| Fish (LC50) | log 1/LC50 = -2.503 + 0.480 log Kow + 18.983 D(O-atom) | 62 | 0.619 |

| Ciliate (IGC50) | log 1/IGC50 = -0.985 + 0.530 log Kow + 11.369 D(O-atom) | 81 | 0.651 |

| Global Model | log E⁻¹ = bOrganism(E) + 0.505 log Kow + 14.315 D(O-atom) | 143 | 0.698 |

Data sourced from studies on interspecies QSAR models for aldehydes. nih.gov

Correlation of Molecular Descriptors with Biological Activity Profiles

The biological activity of this compound can be correlated with various molecular descriptors that encode its structural and physicochemical properties. researchgate.net QSAR studies rely on these descriptors to build predictive models. nih.gov Key descriptors include:

Hydrophobicity Descriptors (e.g., log Kow): As seen in the aquatic toxicity model, hydrophobicity is a critical parameter. The dichlorophenoxy moiety significantly contributes to the high hydrophobicity of the molecule, influencing its absorption, distribution, and partitioning into biological tissues. mdpi.comnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the chlorine atoms and the oxygen ether linkage affects the electron density distribution, particularly at the reactive aldehyde group. mdpi.comeuropa.eu

Steric/Topological Descriptors: These account for the size and shape of the molecule. The bulky 3,4-dichlorophenoxy group imposes steric constraints that can influence how the molecule fits into an enzyme's active site or a receptor's binding pocket. nih.gov

The correlation of these descriptors with observed biological activities allows for the development of models that can predict endpoints like toxicity or metabolic fate for untested compounds. researchgate.net

Mechanistic Insights from SAR/QSAR Data

The integration of SAR and QSAR data provides valuable mechanistic insights into how this compound exerts its biological effects.

The QSAR models for aldehyde toxicity strongly suggest a mechanism driven by a combination of bioavailability and chemical reactivity. nih.gov The hydrophobicity, enhanced by the dichlorophenoxy group, facilitates the compound's transport across cell membranes. Once inside the cell, the electrophilic aldehyde group can react with nucleophilic biological macromolecules, such as proteins and nucleic acids, potentially leading to cellular damage and toxicity. europa.eu This is a common mechanism of toxicity for reactive aldehydes.

Computational Chemistry and Advanced Theoretical Studies

Density Functional Theory (DFT) Applications in Structure Optimization and Electronic Property Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a vital tool in computational chemistry for optimizing molecular geometries and calculating a wide range of electronic properties. researchgate.net The theory's core principle is that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. By minimizing this energy functional, DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule.

For aromatic compounds like 4-(3,4-Dichlorophenoxy)benzaldehyde, DFT is employed to predict key structural parameters such as bond lengths and bond angles. acs.org Furthermore, it is used to calculate crucial electronic properties that govern the molecule's reactivity and spectroscopic behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

While specific DFT studies on this compound are not extensively published, analysis of closely related structures, such as substituted benzamides and thiadiazoles, illustrates the utility of this method. acs.orgresearchgate.net For instance, DFT calculations on similar aromatic compounds have successfully predicted geometric parameters that are in close agreement with experimental values obtained from X-ray crystallography. researchgate.net

The following table demonstrates the type of electronic property data typically generated from DFT calculations for an analogous aromatic compound.

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |

Note: The data in this table is illustrative and based on representative values for analogous compounds studied by DFT; it is not the experimental data for this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. uin-malang.ac.id This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions. The process involves sampling a high number of possible conformations of the ligand within the receptor's binding site and scoring them based on binding energy, which estimates the binding affinity. nih.govnih.gov

For a molecule like this compound, molecular docking can be used to screen for potential biological targets, such as enzymes or cellular receptors. While specific docking studies for this exact compound are limited in public literature, research on analogous structures provides a clear framework for its potential application. For example, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been studied as potential inhibitors of the COX-2 enzyme, a key target in anti-inflammatory therapy. mdpi.com In such studies, the dichlorophenoxy moiety is docked into the active site of the enzyme to determine its binding mode and predict its inhibitory potential. mdpi.com

The docking analysis reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov These interactions are fundamental to the stability of the ligand-receptor complex.

The table below illustrates typical results from a molecular docking study, showing the binding affinity and key interacting residues for an analogous compound with a target enzyme.

Table 2: Representative Molecular Docking Results for an Analogous Dichlorophenoxy Compound with an Enzyme Target

| Parameter | Result | Description |

|---|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation. |

| Binding Affinity (Score) | -8.5 kcal/mol | A lower score indicates stronger predicted binding. |

| Interacting Residues | ARG 120, TYR 355, SER 530 | Specific amino acids in the active site forming bonds. |

| Type of Interactions | Hydrogen Bonding, Hydrophobic Interactions | The primary forces stabilizing the ligand in the binding pocket. |

Note: The data presented is representative of docking studies on analogous compounds, such as derivatives of 2-(2,4-dichlorophenoxy)acetic acid, and serves as an illustration of the method. mdpi.com

In Silico Approaches for Predicting Chemical Reactivity and Stability

In silico methods encompass a wide range of computational tools used to predict the properties of chemicals, including their reactivity, stability, and potential toxicity, based solely on their molecular structure. nih.gov These approaches are critical for prioritizing chemicals for further testing and minimizing reliance on animal models. nih.gov For this compound, these predictive models can offer valuable insights into its potential hazards and chemical behavior.

One common approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSARs are mathematical models that correlate a molecule's structural features (descriptors) with its biological activity or a specific property, such as toxicity. nih.govyoutube.com By inputting the structure of this compound into a validated QSAR model, it is possible to predict various toxicity endpoints.

Other in silico tools use a "structural alert" method, where the software screens the molecule for the presence of specific chemical fragments known to be associated with certain types of toxicity (e.g., mutagenicity, skin sensitization). youtube.com Computational toxicology aims to predict a range of adverse effects, providing a preliminary safety profile before a compound is synthesized. researchgate.net

The stability of a compound can also be assessed computationally. DFT calculations, as mentioned previously, provide electronic parameters like the HOMO-LUMO gap that are indicative of chemical reactivity. researchgate.net A molecule with a large energy gap is generally more stable and less reactive. Furthermore, computational models can simulate degradation pathways to predict how the molecule might break down under various conditions.

The following table lists common toxicological endpoints that are typically evaluated using in silico prediction platforms.

Table 3: Common Toxicological Endpoints Predicted by In Silico Models

| Endpoint | Predicted Risk | Description |

|---|---|---|

| Carcinogenicity | Varies by model | Prediction of the potential to cause cancer. |

| Mutagenicity (Ames) | Varies by model | Prediction of the potential to induce genetic mutations. |

| Skin Sensitization | Varies by model | Prediction of the potential to cause an allergic skin reaction. |

| Hepatotoxicity | Varies by model | Prediction of the potential to cause liver damage. |

| LD₅₀ (Lethal Dose, 50%) | Varies by model | A quantitative measure of acute toxicity. |

Note: The predicted risk for this compound would require evaluation using specific, validated computational toxicology software.

Chemical Transformations and Derivative Chemistry of 4 3,4 Dichlorophenoxy Benzaldehyde

Synthesis of Novel Derivatives Utilizing the Benzaldehyde (B42025) Moiety

The aldehyde group is the primary site of reactivity in 4-(3,4-dichlorophenoxy)benzaldehyde, readily undergoing condensation and oxidation reactions to yield a variety of derivatives.

Imine Formation and Subsequent Transformations

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. operachem.com This condensation reaction typically proceeds by mixing the aldehyde and amine, often with the use of a dehydrating agent like magnesium sulfate (B86663) or molecular sieves to drive the equilibrium towards the imine product. operachem.com For this compound, this reaction provides a gateway to a wide array of nitrogen-containing derivatives. The resulting imine bond (C=N) can be further modified, for instance, through reduction to form a stable secondary amine, or it can be incorporated as a key structural element in more complex heterocyclic systems. A significant application of this reaction is in the synthesis of thiosemicarbazones, where the imine is formed with thiosemicarbazide. nih.govikm.org.my

Carboxylic Acid and Ester Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-(3,4-dichlorophenoxy)benzoic acid. This transformation can be achieved using various oxidizing agents. A common and environmentally benign method involves the use of hydrogen peroxide (H₂O₂) as the oxidant, which can be catalyzed by a solid acid catalyst like sulfonated reduced graphene oxide (SA-rGO). nih.gov The general procedure involves stirring the aldehyde with the catalyst and aqueous H₂O₂ at an elevated temperature. nih.gov

Once the carboxylic acid is obtained, it can be converted into a wide range of ester derivatives through esterification. A mild and efficient method for esterification, particularly useful for sensitive substrates, employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.org This reaction proceeds at room temperature by mixing the carboxylic acid, an alcohol, DCC, and a catalytic amount of DMAP in a suitable solvent. orgsyn.org This method's utility is underscored by its applicability to a variety of alcohols, although yields may decrease with increasing steric hindrance of the alcohol. orgsyn.org

Thiosemicarbazide Derivatives

A particularly well-studied class of derivatives are the thiosemicarbazones, formed by the condensation reaction between this compound and a thiosemicarbazide. ikm.org.my This reaction is typically carried out by stirring the two reactants in a solvent like methanol (B129727) at room temperature. nih.gov The product often precipitates from the reaction mixture and can be isolated by simple filtration. nih.gov The resulting thiosemicarbazones are characterized by the N=CH- linkage and the thiourea (B124793) moiety. These compounds have garnered significant interest due to their biological activities, particularly as potential antimycobacterial agents. nih.govnih.gov

| Starting Aldehyde | Reagent | Product | Yield (%) | Melting Point (°C) | Ref. |

| Benzaldehyde derivatives | Substituted thiosemicarbazide | (E)-1-(benzylidene)thiosemicarbazide derivatives | 25-82 | 163-241 (dec.) | nih.gov |

| 4-diphenylaminobenzaldehyde | 3-fluorophenyl thiosemicarbazide | 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl) thiosemicarbazone | - | - | ikm.org.my |

This table presents generalized data for the synthesis of thiosemicarbazones from various benzaldehydes as specific data for this compound was not available in the search results.

Oxime Derivatives

Oximation of aldehydes provides another route to functionalized derivatives. This compound can be converted to this compound oxime by reaction with hydroxylamine (B1172632). This reaction is analogous to the formation of 3,4-dichlorobenzaldehyde (B146584) oxime from 3,4-dichlorobenzaldehyde. nih.gov The oxime functionality (-C=N-OH) is a versatile synthetic intermediate and has been incorporated into various biologically active molecules. google.comnih.gov The synthesis typically involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine.

Development of Bioactive Analogues from Phenoxybenzaldehyde Scaffolds

The phenoxybenzaldehyde scaffold, particularly with halogen substitutions, is a key component in the development of new bioactive compounds. The combination of the diaryl ether linkage and the reactive aldehyde group allows for the synthesis of diverse analogues that can be screened for various biological activities.

Thiosemicarbazone derivatives of substituted benzaldehydes have shown promising activity against Mycobacterium bovis. nih.gov Specifically, compounds derived from phenoxy benzaldehydes are being investigated as inhibitors of bacterial DNA gyrase and Topoisomerase IV, which are validated targets for antibacterial agents. nih.gov The search for new chemical scaffolds targeting the ATPase activity of these enzymes is an important strategy in developing novel antibiotics. nih.gov

Furthermore, phenoxyacetic acids, which can be conceptually linked to phenoxybenzaldehydes via oxidation, have been explored as chemical elicitors to induce defense mechanisms in plants against pests. nih.gov For instance, 4-chlorophenoxyacetic acid (4-CPA) has been shown to protect rice plants from the white-backed planthopper. nih.gov This suggests that the broader class of phenoxy-containing compounds, including derivatives of this compound, represents a promising area for the discovery of new agrochemicals. The development of bioactive scaffolds is a major focus in tissue engineering, aiming to create materials that can actively promote tissue regeneration by controlling inflammation and other biological processes. nih.govnih.gov

Role as a Synthetic Intermediate for Complex Chemical Architectures

As a bifunctional molecule, this compound serves as a crucial intermediate in the synthesis of more complex chemical structures. usitc.gov The aldehyde group provides a reactive site for building carbon-carbon or carbon-nitrogen bonds, while the dichlorinated phenoxy ring system imparts specific physicochemical properties to the target molecule.

Its utility is demonstrated in the synthesis of the various derivatives discussed previously, such as imines, carboxylic acids, esters, thiosemicarbazones, and oximes. nih.govikm.org.mynih.gov These initial products can then undergo further chemical modifications. For example, quinoxaline (B1680401) carboxylic acids, which are important heterocyclic compounds, can be synthesized from the reaction of 1,2-diarylketones and 3,4-diaminobenzoic acid, highlighting the utility of aromatic aldehydes and their derivatives in constructing complex heterocyclic systems. uni-konstanz.deresearchgate.net The phenoxybenzaldehyde structure is a component of various reported chemical entities, indicating its role as a foundational piece in constructing larger, more elaborate molecules. orientjchem.orgresearchgate.netresearchgate.netsigmaaldrich.com

Mechanistic Studies of Biological and Environmental Interactions

Elucidation of Molecular Mechanisms in Antimicrobial and Antifungal Research (General, non-clinical)

Research into the antimicrobial and antifungal properties of benzaldehyde (B42025) derivatives suggests that their primary mechanism of action involves the disruption of cellular homeostasis, particularly through oxidative stress. While direct mechanistic studies on 4-(3,4-dichlorophenoxy)benzaldehyde are not extensively detailed in available literature, the activities of related compounds provide a strong basis for understanding its potential modes of action.

Natural benzaldehydes are recognized for their ability to target and debilitate the cellular antioxidation systems in fungi. nih.gov This action effectively suppresses fungal growth. The proposed mechanism involves targeting key components of the fungal antioxidant defense, such as superoxide (B77818) dismutases and glutathione (B108866) reductase. nih.gov By interfering with these systems, benzaldehydes can induce a state of oxidative stress that is detrimental to the fungal cells.

Structure-activity relationship studies on various benzaldehydes have revealed that the presence and position of certain functional groups on the aromatic ring significantly influence their antifungal potency. For instance, the addition of a hydroxyl group at the ortho position has been shown to increase antifungal activity. nih.gov Similarly, studies on aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde indicate that the presence and number of hydroxyl groups are important for enhancing antimicrobial effects against bacteria like Staphylococcus aureus and Escherichia coli. cdc.govrsc.org

Furthermore, some benzaldehyde derivatives can act as chemosensitizing agents. In this role, they enhance the efficacy of conventional antimicrobial drugs by weakening the pathogen's defense mechanisms, which can help overcome drug resistance. nih.gov The action of benzaldehydes can also involve altering the permeability of the bacterial plasma membrane, which increases the intracellular concentration of other antibiotics, leading to a synergistic effect. nih.gov Some studies have also pointed to the inhibition of cell wall synthesis as a possible mechanism. rsc.org Derivatives of the related compound 1,2,4-triazole, when combined with dichlorophenoxy and benzaldehyde structures, have demonstrated efficacy against various bacteria, indicating the potential for complex interactions leading to antimicrobial effects. researchgate.net

Investigation of Anticancer Mechanisms at the Cellular Level (General, non-clinical)

The investigation into the anticancer properties of benzaldehyde and its derivatives has uncovered several cellular mechanisms through which these compounds may exert their effects. Although specific studies on this compound are not prominent, research on the parent compound, benzaldehyde, provides critical insights into its potential as an anticancer agent.

Recent studies have shown that benzaldehyde can inhibit the growth of therapy-resistant cancer cells, including those resistant to radiation and certain targeted therapies like osimertinib. eurekalert.orgnews-medical.net A key mechanism identified is the ability of benzaldehyde to suppress epithelial-mesenchymal plasticity (EMP), a process by which cancer cells gain migratory and invasive properties, contributing to metastasis and treatment resistance. news-medical.netnih.gov

At the molecular level, benzaldehyde has been found to target the interaction between the signaling protein 14-3-3ζ and a phosphorylated form of histone H3 (H3S28ph). eurekalert.orgnih.gov This interaction is crucial for the expression of genes related to treatment resistance and cancer cell survival. By preventing this interaction, benzaldehyde reduces the expression of these critical genes, thereby inhibiting cancer cell growth and overcoming resistance. news-medical.netnih.gov This mechanism offers a novel approach to cancer therapy, as directly inhibiting the 14-3-3ζ protein is challenging due to its essential functions in normal cells. news-medical.net

Other research on related dihydroxybenzene derivatives, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), has identified a different potential mechanism of action. These compounds have been shown to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. nih.gov The inhibition of this enzyme disrupts the production of deoxyribonucleotides, thereby halting cell proliferation. This suggests that benzaldehyde-containing compounds can interfere with fundamental cellular processes required for cancer cell growth.

The table below summarizes the findings from studies on benzaldehyde and its derivatives in anticancer research.

| Compound/Derivative | Cancer Model | Observed Effect | Proposed Cellular/Molecular Mechanism |

| Benzaldehyde | Pancreatic Cancer (in vivo, mouse model); Various cancer cell lines (in vitro) | Inhibited tumor growth, suppressed metastasis, overcame resistance to radiation and osimertinib. eurekalert.orgnews-medical.netnih.gov | Prevents the interaction between protein 14-3-3ζ and histone H3S28ph, suppressing genes for treatment resistance and epithelial-mesenchymal plasticity. news-medical.netnih.gov |

| 3,4-Dihydroxybenzaldehyde | L1210 Murine Leukemia (in vivo) | Antitumor activity. nih.gov | Inhibition of ribonucleotide reductase, leading to disruption of DNA synthesis. nih.gov |

| Cinnamaldehyde | Breast Cancer & Cervical Cancer cell lines (in vitro) | Inhibited cell growth and migration; induced apoptosis. mdpi.com | Downregulation of the STAT3/cMyc pathway; induction of apoptosis. mdpi.com |

Environmental Fate and Transport Mechanisms in Ecological Systems

The environmental behavior of this compound is dictated by the chemical properties of its two main structural components: the dichlorophenol ether linkage and the benzaldehyde group. Its fate, transport, and interaction with ecological systems can be inferred from studies on related dichlorophenoxy herbicides and other aromatic aldehydes.

Root Uptake and Translocation in Plants

The uptake of organic compounds from the soil into plant roots and their subsequent translocation to other plant parts is a critical aspect of their environmental impact. For this compound, specific uptake data is not available, but the mechanisms can be understood from related molecules.

The process is largely governed by the compound's physicochemical properties, such as its lipophilicity (hydrophobicity) and water solubility, as well as the plant species' specific physiology. nih.gov Compounds are typically taken up from the soil solution into the roots and then transported to the shoots via the transpiration stream in the xylem. nih.govresearchgate.net

Studies on 2-(3,4-Dichlorophenoxy)triethylamine (DCPTA), a structurally related plant growth regulator, show that it can be absorbed by plants and influence physiological processes. mdpi.com For instance, foliar application of DCPTA on maize was found to enhance root activity and mitigate the effects of environmental stress like waterlogging. mdpi.com This indicates that the dichlorophenoxy moiety can be absorbed and become systemically available within the plant.

Research on other environmental contaminants, such as perfluorinated alkyl acids (PFAAs), has demonstrated that root concentration factors can be high, but translocation to edible parts may be limited, especially for more lipophilic, long-chain compounds. nih.gov Generally, compounds with moderate lipophilicity are more likely to be taken up and translocated.

The table below outlines factors influencing the root uptake and translocation of organic compounds in plants, based on research on analogous chemicals.

| Factor | Influence on Uptake and Translocation |

| Lipophilicity (Log Kow) | Compounds with very low lipophilicity have limited membrane permeability. Very high lipophilicity causes strong binding to root surfaces and soil organic matter, limiting translocation. A moderate Log Kow often results in optimal uptake and movement. nih.govresearchgate.net |

| Water Solubility | Higher water solubility facilitates movement in the soil solution to the root surface, but may correlate with lower membrane permeability. |

| Plant Species | Different plant species exhibit varying abilities to take up, translocate, and metabolize chemical compounds due to differences in root structure, transpiration rates, and enzymatic systems. nih.gov |

| Soil Properties | Soil organic matter and clay content can adsorb the chemical, reducing its bioavailability for plant uptake. |

Aquatic Biotic Interactions and Effects

The introduction of this compound into aquatic environments raises concerns due to the known toxicity of related chlorinated phenolic compounds. A safety data sheet for the isomeric compound 3-(3,4-dichlorophenoxy)benzaldehyde (B1593852) indicates that it is very toxic to aquatic life with long-lasting effects. chemicalbook.com

The toxicity of dichlorophenoxy compounds in aquatic ecosystems has been more extensively studied for the herbicide 2,4-D. The toxicity of 2,4-D to aquatic organisms varies depending on its chemical form; ester formulations are generally more toxic to fish and aquatic invertebrates than acid or amine salt forms. epa.gov The effects can include direct toxicity, leading to mortality, or indirect effects such as the reduction of aquatic plants that serve as habitat and food for aquatic species. epa.gov

Benzaldehyde itself is considered biodegradable and has shown bactericidal and fungicidal activity at concentrations ranging from 6 to 10 mM. nih.gov However, the combination with a dichlorinated phenol (B47542) structure likely increases its persistence and toxicity. For example, studies on benzophenone (B1666685) derivatives, which share structural similarities, have provided specific toxicity data.

The following table presents acute toxicity data for compounds structurally related to this compound.

| Chemical | Test Organism | Endpoint | Value (mg/L) | Toxicity Level |

| 4,4'-Dihydroxybenzophenone | Daphnia magna (water flea) | 48 h-LC50 | 12.50 | Medium-level toxicity |

| 4,4'-Dihydroxybenzophenone | C. vulgaris (green algae) | 96 h-EC50 | 183.60 | Low-level toxicity |

| 3-(4-methylbenzylidene-camphor) (4-MBC) | Daphnia magna | 48 h-LC50 | 0.54 | Very high-level toxicity |

| 3-(4-methylbenzylidene-camphor) (4-MBC) | C. vulgaris | 96 h-EC50 | 0.17 | Very high-level toxicity |

Data sourced from a study on UV-filters. plos.org

Degradation and Transformation Pathways in Environmental Matrices

The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes. The primary mechanism for the breakdown of chlorinated phenoxy compounds in soil and water is microbial degradation. cdc.govresearchgate.net

The degradation of the widely used herbicide 2,4-D, which contains a dichlorophenoxy group, has been extensively studied and provides a model for the potential breakdown of the dichlorophenoxy portion of the target molecule. Bacteria such as Alcaligenes eutrophus can degrade 2,4-D by first cleaving the ether bond to form 2,4-dichlorophenol (2,4-DCP) . ethz.ch This intermediate is then typically hydroxylated to form a dichlorocatechol, such as 3,5-dichlorocatechol , which subsequently undergoes ring cleavage (ortho or meta) to be further broken down into simpler organic acids. ethz.chnih.gov

Fungi, including species like Aspergillus niger, also play a crucial role in the degradation of these compounds, often utilizing cytochrome P450 monooxygenases to initiate the breakdown process. nih.gov The degradation pathway can involve hydroxylation and the sequential removal of chlorine atoms. nih.gov

Under anaerobic (oxygen-deprived) conditions, such as in saturated soils or sediments, the degradation of chlorinated phenoxy compounds is significantly slower. cdc.gov Anaerobic pathways may involve reductive dechlorination, where chlorine atoms are removed from the aromatic ring. For 2,4-D, this can lead to the formation of intermediates like 4-chlorophenol (B41353) and phenol. researchgate.net

The benzaldehyde portion of the molecule would likely be susceptible to oxidation, potentially being converted to the corresponding carboxylic acid, 4-(3,4-dichlorophenoxy)benzoic acid, which could then undergo further degradation. Photodegradation in sunlit surface waters may also contribute to the transformation of the compound. cdc.gov

常见问题

Basic: What are the standard synthetic routes for 4-(3,4-Dichlorophenoxy)benzaldehyde, and how can reaction conditions be optimized?

Answer:

A common method involves nucleophilic aromatic substitution or condensation reactions. For example, 4-Amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole can react with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst . Key optimization parameters include:

- Reaction Time : Extended reflux durations (4–6 hours) improve yield by ensuring completion.

- Solvent Choice : Absolute ethanol is preferred for its polarity and ability to dissolve intermediates.

- Catalyst : Glacial acetic acid enhances electrophilicity of the aldehyde group.

- Temperature Control : Reflux (~78°C for ethanol) balances reactivity and side-product formation.

Advanced: How can spectral overlaps in NMR analysis of this compound derivatives be resolved?

Answer:

Spectral overlaps in or NMR (e.g., C4/C6 signals at 171.4–173.0 ppm) can be addressed using:

- High-Field NMR (≥500 MHz) : Enhances resolution for closely spaced signals.

- 2D Techniques (HSQC, HMBC): Correlate proton-carbon couplings to assign ambiguous peaks .

- Solvent Variation : Deuterated DMSO or CDCl may shift signals differentially.

- Computational Predictions : DFT-based chemical shift calculations (e.g., Gaussian or ORCA) validate assignments .

Basic: What analytical techniques are critical for characterizing this compound purity?

Answer:

- HPLC-PDA : Quantifies impurities using reverse-phase C18 columns and UV detection (λ ≈ 254 nm).

- Melting Point Analysis : Sharp melting ranges (e.g., 46–49°C for analogs like 4-Chloro-3-fluorobenzaldehyde) indicate purity .

- FT-IR : Confirms functional groups (C=O stretch ~1700 cm, C-O-C ~1250 cm).

- Elemental Analysis : Validates stoichiometry (e.g., Cl content via combustion analysis).

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO/LUMO energies to identify electrophilic sites. For example, the aldehyde group typically has a low LUMO, favoring nucleophilic attack.

- Transition State Modeling : Identifies energy barriers for reactions (e.g., Schiff base formation with amines) .

- Solvent Effects : COSMO-RS simulations predict solvation free energies to optimize solvent selection .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Answer:

- Solubility Data : Analogous compounds (e.g., 4-hydroxybenzaldehyde) show limited water solubility (8.45 mg/mL at 25°C) but dissolve in ethanol, DMF, or DMSO .

- Implications :

- Use polar aprotic solvents for reactions requiring high solubility.

- Precipitation in aqueous workups aids purification.

- Solubility in ethanol enables reflux-based syntheses .

Advanced: How can biological activity studies of this compound derivatives be designed to assess enzyme inhibition?

Answer:

- Target Selection : Prioritize enzymes with known sensitivity to chlorinated aromatics (e.g., cytochrome P450 or acetylcholinesterase).

- Assay Design :

- Kinetic Assays : Measure IC values using fluorogenic substrates.

- Docking Studies : AutoDock Vina or Schrödinger predicts binding modes to active sites .

- SAR Analysis : Compare analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) to identify pharmacophores .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatility and respiratory irritation.

- Waste Disposal : Chlorinated byproducts require halogen-specific waste protocols .

Advanced: How do substituent effects (e.g., electron-withdrawing groups) influence the stability of this compound derivatives?

Answer:

- Electronic Effects : The 3,4-dichlorophenoxy group is strongly electron-withdrawing, stabilizing the aldehyde via resonance but increasing susceptibility to nucleophilic attack.

- Steric Effects : Bulky substituents on the benzaldehyde ring hinder crystallization, requiring gradient recrystallization for purification .

- Thermal Stability : TGA/DSC analyses reveal decomposition thresholds (e.g., >200°C for most analogs) .

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4).

- Prep-HPLC : C18 columns with acetonitrile/water mobile phases (70:30) achieve >95% purity.

- TLC Monitoring : R values ~0.4 in hexane:ethyl acetate (7:3) .

Advanced: How can contradictory data in biological activity studies (e.g., varying IC50_{50}50 values) be reconciled?

Answer:

- Source Analysis : Compare assay conditions (e.g., pH, temperature, cell lines). For instance, cytotoxicity may vary between bacterial vs. mammalian models.

- Meta-Analysis : Pool data from studies like [16] and [14] to identify trends.

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。